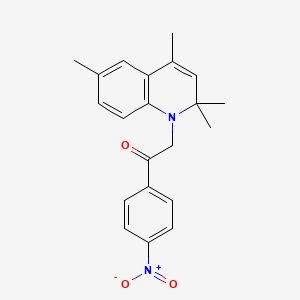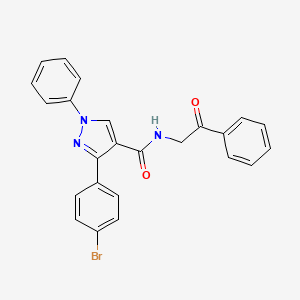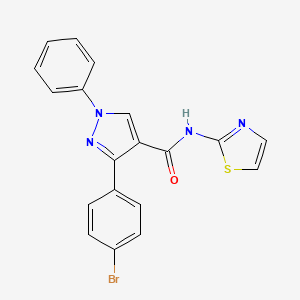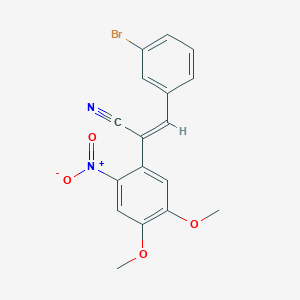
1-(4-nitrophenyl)-2-(2,2,4,6-tetramethyl-1(2H)-quinolinyl)ethanone
描述
1-(4-nitrophenyl)-2-(2,2,4,6-tetramethyl-1(2H)-quinolinyl)ethanone, also known as NQO1, is a quinone oxidoreductase that plays a crucial role in cellular defense mechanisms against oxidative stress. It is an important enzyme that has been extensively studied due to its potential therapeutic applications in various diseases, including cancer, neurodegenerative disorders, and cardiovascular diseases.
作用机制
1-(4-nitrophenyl)-2-(2,2,4,6-tetramethyl-1(2H)-quinolinyl)ethanone functions as a flavoprotein enzyme that catalyzes the reduction of quinones to hydroquinones. This reaction is coupled with the oxidation of NADH to NAD+. The reduction of quinones by 1-(4-nitrophenyl)-2-(2,2,4,6-tetramethyl-1(2H)-quinolinyl)ethanone prevents the formation of reactive oxygen species (ROS) and protects cells from oxidative damage.
Biochemical and Physiological Effects:
1-(4-nitrophenyl)-2-(2,2,4,6-tetramethyl-1(2H)-quinolinyl)ethanone has been shown to have a wide range of biochemical and physiological effects. It plays a crucial role in the regulation of cellular redox balance and the prevention of oxidative stress-induced cell damage. 1-(4-nitrophenyl)-2-(2,2,4,6-tetramethyl-1(2H)-quinolinyl)ethanone has also been found to have a role in the metabolism of certain drugs and xenobiotics. Additionally, 1-(4-nitrophenyl)-2-(2,2,4,6-tetramethyl-1(2H)-quinolinyl)ethanone has been shown to be involved in the regulation of apoptosis and cell proliferation.
实验室实验的优点和局限性
One of the advantages of using 1-(4-nitrophenyl)-2-(2,2,4,6-tetramethyl-1(2H)-quinolinyl)ethanone in lab experiments is its ability to protect cells from oxidative stress-induced damage. This makes it an important enzyme to study in the context of various diseases, including cancer, neurodegenerative disorders, and cardiovascular diseases. However, one limitation of using 1-(4-nitrophenyl)-2-(2,2,4,6-tetramethyl-1(2H)-quinolinyl)ethanone is that it can be difficult to purify and obtain in large quantities.
未来方向
There are many future directions for research on 1-(4-nitrophenyl)-2-(2,2,4,6-tetramethyl-1(2H)-quinolinyl)ethanone. One area of interest is the development of 1-(4-nitrophenyl)-2-(2,2,4,6-tetramethyl-1(2H)-quinolinyl)ethanone-based therapies for various diseases, including cancer and neurodegenerative disorders. Additionally, further studies are needed to elucidate the role of 1-(4-nitrophenyl)-2-(2,2,4,6-tetramethyl-1(2H)-quinolinyl)ethanone in the metabolism of drugs and xenobiotics. Finally, research on the regulation of 1-(4-nitrophenyl)-2-(2,2,4,6-tetramethyl-1(2H)-quinolinyl)ethanone expression and activity may provide insights into the mechanisms underlying cellular defense mechanisms against oxidative stress.
科学研究应用
1-(4-nitrophenyl)-2-(2,2,4,6-tetramethyl-1(2H)-quinolinyl)ethanone has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to have a protective effect against oxidative stress-induced cell damage and apoptosis. 1-(4-nitrophenyl)-2-(2,2,4,6-tetramethyl-1(2H)-quinolinyl)ethanone has also been found to have a role in the metabolism of certain drugs and xenobiotics.
属性
IUPAC Name |
1-(4-nitrophenyl)-2-(2,2,4,6-tetramethylquinolin-1-yl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O3/c1-14-5-10-19-18(11-14)15(2)12-21(3,4)22(19)13-20(24)16-6-8-17(9-7-16)23(25)26/h5-12H,13H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEHMWSJIBTUVNR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N(C(C=C2C)(C)C)CC(=O)C3=CC=C(C=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![5-(4-fluorophenyl)-6-(3-methylphenyl)-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B3441278.png)
![5-(4-fluorophenyl)-6-(2-furyl)-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B3441279.png)
![3-fluoro-N-[1-phenyl-4-(1-pyrrolidinylcarbonyl)-1H-pyrazol-5-yl]benzamide](/img/structure/B3441281.png)




![N-(5,6-diphenylfuro[2,3-d]pyrimidin-4-yl)-4-fluorobenzamide](/img/structure/B3441318.png)
![2-(2-furyl)-8,8,10,10-tetramethyl-8,9,10,11-tetrahydropyrido[4',3':4,5]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B3441328.png)


![methyl 1,2-bis(propylsulfonyl)pyrrolo[2,1-a]isoquinoline-3-carboxylate](/img/structure/B3441371.png)
![3-methoxy-5,9,10,11,12,15-hexahydro[1]benzothieno[2'',3'':4',5']pyrimido[1',2':1,2]pyrido[3,4-b]indol-8(6H)-imine](/img/structure/B3441379.png)
